molecular formula C20H23N3O B2583291 2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1197726-48-9

2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2583291
CAS No.: 1197726-48-9
M. Wt: 321.424
InChI Key: UXCOGMNIZOIJHW-UHFFFAOYSA-N
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Description

2-({[1,1’-Biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide is an organic compound characterized by its complex structure, which includes a biphenyl group, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The initial step involves the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Amination Reaction: The biphenyl intermediate is then subjected to an amination reaction to introduce the amino group. This can be done using an amine source under suitable conditions, such as the presence of a base and a catalyst.

    Acylation and Cyanation: The final steps involve acylation to introduce the acetamide group and cyanation to add the cyano group. These reactions can be carried out using acyl chlorides and cyanating agents, respectively, under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[1,1’-Biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide: can be compared with other biphenyl derivatives, such as:

Uniqueness

The uniqueness of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-phenylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15(2)20(3,14-21)23-19(24)13-22-18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12,15,22H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOGMNIZOIJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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